[(40-OH)MeLeu]4-Cyclosporin A is a modified derivative of cyclosporin A, a cyclic undecapeptide that has gained prominence for its immunosuppressive properties. This compound features a hydroxyl group at the fourth position of the methyl leucine residue, which alters its biological activity and pharmacokinetic profile. Cyclosporin A itself is widely used in clinical settings, particularly in organ transplantation and autoimmune diseases, due to its ability to inhibit T-cell activation.
The compound is derived from cyclosporin A, which is produced by the fungus Tolypocladium inflatum. The modification to create [(40-OH)MeLeu]4-Cyclosporin A involves specific enzymatic or chemical processes that introduce the hydroxyl group to the methyl leucine residue.
[(40-OH)MeLeu]4-Cyclosporin A belongs to the class of immunosuppressive agents and can be classified as a cyclic peptide. It is part of a larger family of cyclosporins, which are known for their diverse pharmacological effects.
The synthesis of [(40-OH)MeLeu]4-Cyclosporin A can be achieved through various methods, including enzymatic hydroxylation and chemical modifications.
The synthesis typically involves:
The molecular structure of [(40-OH)MeLeu]4-Cyclosporin A consists of a cyclic backbone formed by eleven amino acids. The specific modification includes:
The molecular formula can be represented as , with a molecular weight of approximately 1205.5 g/mol. The structural modifications enhance its solubility and bioavailability compared to its parent compound.
The primary chemical reactions involved in the synthesis of [(40-OH)MeLeu]4-Cyclosporin A include:
These reactions often require precise control over temperature and pH to ensure optimal yields and purity of the final product.
[(40-OH)MeLeu]4-Cyclosporin A exerts its immunosuppressive effects primarily by binding to cyclophilin proteins, inhibiting calcineurin activity, which is crucial for T-cell activation. This action prevents the transcription of interleukin-2 (IL-2), a key cytokine in T-cell proliferation.
The compound has demonstrated moderate anti-HIV activity alongside its immunosuppressive properties, with an IC50 value ranging between 140–150 nM .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties and confirm structural integrity.
[(40-OH)MeLeu]4-Cyclosporin A has several potential applications:
This compound exemplifies ongoing research into modifying existing drugs to enhance their therapeutic potential while minimizing side effects.
Cyclosporin A (CsA), a cyclic undecapeptide produced by fungi like Tolypocladium inflatum, is characterized by seven N-methylated amino acids and unique non-proteinogenic residues such as (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). Its immunosuppressive activity stems from forming a complex with cyclophilin A (CypA), which subsequently inhibits calcineurin phosphatase, blocking T-cell activation pathways [2] [9]. Chemical modifications of CsA primarily target amino acid positions 1, 2, 4, 5, 7, and 11—collectively termed the "effector domain"—which directly interfaces with calcineurin. Derivatives like [(4′-OH)MeLeu]4-Cyclosporin A (also denoted as [(40-OH)MeLeu]4-CsA or [γ-hydroxy-MeLeu]4-Ciclosporin) feature hydroxylation at the γ-carbon of the N-methylleucine residue at position 4 [8] [10]. This modification alters molecular geometry and hydrogen-bonding capacity, significantly shifting biological activity away from immunosuppression while retaining affinity for cyclophilins [2] [6].
Table 1: Key Structural Features of [(4′-OH)MeLeu]4-Cyclosporin A
Property | Value |
---|---|
Molecular Formula | C₆₂H₁₁₁N₁₁O₁₃ |
Molecular Weight | 1218.6 g/mol |
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Modification Site | Position 4 (MeLeu → γ-Hydroxy-MeLeu) |
Key Functional Group | γ-Hydroxy moiety on MeLeu⁴ |
[(4′-OH)MeLeu]4-CsA was identified during systematic screens of CsA analogs for dissociated biological activities. Researchers screened libraries of CsA derivatives altered in the effector domain, assessing cyclophilin binding, calcineurin inhibition, immunosuppressive activity (via mixed-lymphocyte reaction and IL-2 suppression), and antifungal efficacy against pathogens like Cryptococcus neoformans. This derivative emerged as one of two "unusual nonimmunosuppressive CsA derivatives" (alongside D-Sar(α-SMe)₃Val²-DH-Cs) that retained potent antifungal properties [2]. The discovery was significant because:
Compared to CsA, [(4′-OH)MeLeu]4-CsA exhibits distinct physicochemical and biological profiles:
Table 2: Functional Comparison of Cyclosporin A and [(4′-OH)MeLeu]4-Cyclosporin A
Property | Cyclosporin A | [(4′-OH)MeLeu]4-CsA |
---|---|---|
Immunosuppressive Activity | Potent (inhibits IL-2 production) | Negligible |
Antifungal Activity | Moderate (temperature-dependent) | Potent vs. C. neoformans at 37°C |
Cyclophilin Binding | High affinity | Retained affinity |
Calcineurin Inhibition (Mammalian) | Strong | Weak |
Calcineurin Inhibition (Fungal) | Strong | Strong |
Neuroprotective Potential | Limited (via mitochondrial PTP inhibition) | Enhanced (mitochondrial protection) |
Renal Contractile Effect | High (induces glomerular contraction) | Reduced |
Structural Implications:
Functional Divergence:
Table 3: Research Applications of [(4′-OH)MeLeu]4-Cyclosporin A
Research Area | Key Findings | Reference Source |
---|---|---|
Antifungal Drug Development | Retains activity against azole-resistant C. neoformans via fungal calcineurin inhibition | [2] |
Neuroprotection | Blocks MPTP opening, reducing hippocampal neuron death during metabolic stress | [6] |
Renal Safety Profiling | Lower glomerular contraction vs. CsA, suggesting reduced nephrotoxic potential | [5] |
Bone Biology | Inhibits osteoblast-mediated mineralization via mitochondrial CypD targeting | [7] |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0